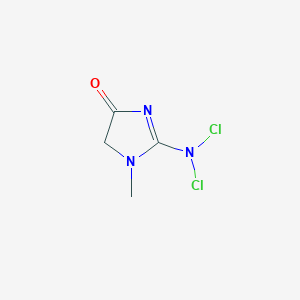
2-(dichloroamino)-3-methyl-4H-imidazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is a chemical compound with a unique structure that includes a dichloroamino group and an imidazol-5-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dichloroamino)-3-methyl-4H-imidazol-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-4H-imidazol-5-one with a chlorinating agent to introduce the dichloroamino group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the chlorination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures are essential to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(dichloroamino)-3-methyl-4H-imidazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the dichloroamino group to other functional groups.
Substitution: The dichloroamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazol-5-one derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-(dichloroamino)-3-methyl-4H-imidazol-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(dichloroamino)-3-methyl-4H-imidazol-5-one exerts its effects involves interactions with specific molecular targets. The dichloroamino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(chloroamino)-3-methyl-4H-imidazol-5-one
- 2-(bromoamino)-3-methyl-4H-imidazol-5-one
- 2-(iodoamino)-3-methyl-4H-imidazol-5-one
Uniqueness
2-(dichloroamino)-3-methyl-4H-imidazol-5-one is unique due to the presence of two chlorine atoms in the dichloroamino group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different halogen atoms.
Propiedades
Número CAS |
143111-40-4 |
|---|---|
Fórmula molecular |
C4H5Cl2N3O |
Peso molecular |
182.01 g/mol |
Nombre IUPAC |
2-(dichloroamino)-3-methyl-4H-imidazol-5-one |
InChI |
InChI=1S/C4H5Cl2N3O/c1-8-2-3(10)7-4(8)9(5)6/h2H2,1H3 |
Clave InChI |
WLHQBSXVYJIULS-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(=O)N=C1N(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


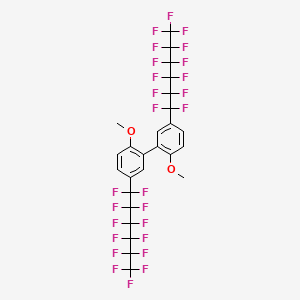
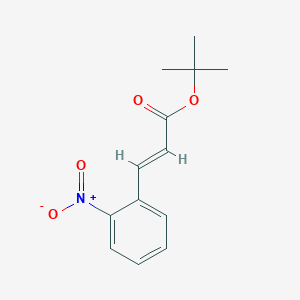
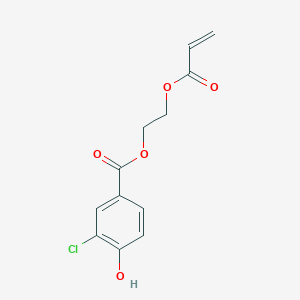
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
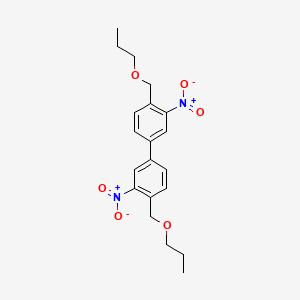

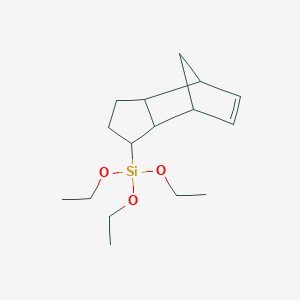
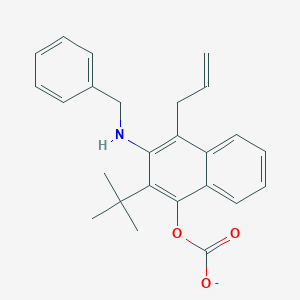

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
![Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone](/img/structure/B12541953.png)
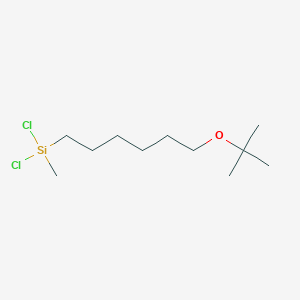
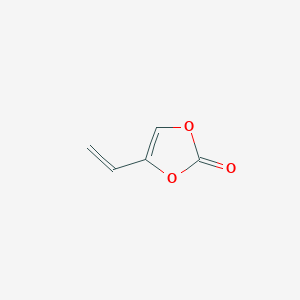
-lambda~5~-phosphane](/img/structure/B12541958.png)
